N-Heptanoyl-DL-homoserine lactone

説明

Synthesis Analysis

The synthesis of AHLs, including N-heptanoyl-DL-homoserine lactone, involves the enzyme AHL synthase which catalyzes the reaction between S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (ACP) to produce various AHLs. The synthesis pathway exhibits specificity towards the acyl chain length and the presence of functional groups, influenced by the acyl-ACP substrate available to the synthase enzyme (Watson et al., 2002); (Schaefer et al., 1996).

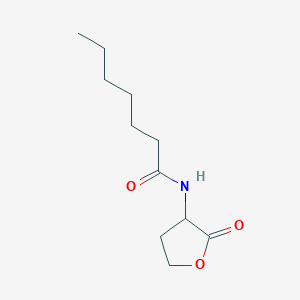

Molecular Structure Analysis

N-Heptanoyl-DL-homoserine lactone consists of a heptanoyl (seven-carbon fatty acyl) side chain attached to the homoserine lactone ring. The molecular structure of AHLs dictates their interaction with receptor proteins and consequently their role in quorum sensing signaling pathways. The specific structure of N-heptanoyl-DL-homoserine lactone allows it to bind to particular receptor proteins in bacteria, initiating a cascade of gene regulation responses (Milton et al., 2001).

科学的研究の応用

Biological Activity and Synthesis : N-[3-oxo-(4,5-3H2)-hexanoyl] homoserine lactone, a biologically active tritium-labelled variant, serves as an autoinducer for Vibrio fischeri, being indistinguishable from the enzyme's autoinducer in high-performance liquid analysis (Kaplan, Eberhard, Widrig, & Greenberg, 1985).

Role in Denitrification : Exogenous short-chain N-acyl homoserine lactones like C6-HSL can regulate the denitrification process in Paracoccus denitrificans, influencing N2O release, which has implications for environmental science (Cheng et al., 2017).

Quorum-Sensing in Plant Pathogens : The guava phytopathogen Erwinia psidii produces compounds including S-(-)-N-hexanoyl and N-heptanoyl-homoserine lactone, which are likely involved in quorum-sensing signaling (Pomini, Manfio, Araújo, & Marsaioli, 2005).

Quorum-Sensing in Rhizobium leguminosarum : Rhizobium leguminosarum bv. viciae produces N-(3-hydroxyoctanoyl)-l-homoserine lactone, indicating a complex quorum-sensing network in this species (Wisniewski-Dyé, Jones, Chhabra, & Downie, 2002).

Quorum-Quenching Enzyme Engineering : The enzyme Est816 was engineered to significantly improve its quorum-quenching activity, enabling efficient conversion of N-octanoyl-DL-homoserine lactone, a compound related to N-Heptanoyl-DL-homoserine lactone (Liu et al., 2016).

Detection Methods : Gas chromatography-mass spectrometry is suitable for detecting trace amounts of N-acyl-homoserine lactones in Gram-negative bacteria, which aids in understanding quorum sensing and identifying potential food spoilage agents (Cataldi et al., 2007).

Antimicrobial Activity : The enantiomeric forms of acylhomoserine lactones exhibit antimicrobial activity against Gram-positive bacteria, with the S enantiomer being more active than the R enantiomer (Pomini & Marsaioli, 2008).

Characterization Techniques : A thin-layer chromatography assay was developed to detect and characterize acyl-homoserine lactone signal molecules produced by bacteria, contributing to the understanding of bacterial population size regulation (Shaw et al., 1997).

特性

IUPAC Name |

N-(2-oxooxolan-3-yl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Heptanoyl-DL-homoserine lactone | |

CAS RN |

106983-26-0 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

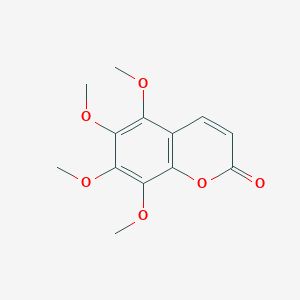

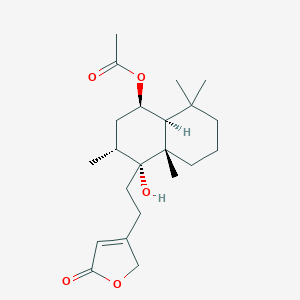

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)